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Compound of Interest

Compound Name: GSK2263167

Cat. No.: B12384888 Get Quote

GSK2263167 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist

developed by GlaxoSmithKline.[1][2] This technical guide details the discovery, mechanism of

action, and chemical synthesis of GSK2263167, providing an in-depth resource for

researchers, scientists, and drug development professionals.

The discovery of GSK2263167 was driven by the therapeutic potential of modulating the S1P1

receptor, which plays a crucial role in lymphocyte trafficking.[2][3] The immunosuppressive

agent fingolimod (Gilenya), a non-selective S1P receptor agonist, demonstrated clinical efficacy

in autoimmune diseases like multiple sclerosis but was associated with cardiovascular side

effects, such as bradycardia, attributed to its activity at the S1P3 receptor.[2][4] This created a

clear rationale for developing selective S1P1 agonists that could retain the desired

immunomodulatory effects while avoiding S1P3-mediated adverse effects.[2]

Mechanism of Action: Selective S1P1 Agonism
GSK2263167 acts as a functional antagonist of the S1P1 receptor. By binding to and activating

S1P1 on lymphocytes, it induces receptor internalization and degradation. This prevents

lymphocytes from responding to the endogenous S1P gradient that guides their egress from

secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes

leads to a reduction in circulating lymphocytes, thereby exerting an immunosuppressive effect.

[2][5] The key innovation in the development of GSK2263167 was achieving high selectivity for

S1P1 over S1P3, thereby minimizing the risk of cardiovascular side effects.[2]
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Quantitative Biological Data
The following tables summarize the key in vitro and in vivo quantitative data for GSK2263167
and its comparison with fingolimod.

Compound
S1P1 pEC50
(GTPγS)

S1P3 pEC50
(GTPγS)

Selectivity
(S1P3/S1P1)

GSK2263167 8.3 <5.0 >2000

Fingolimod-P 8.7 7.7 10

Data sourced from

ACS Medicinal

Chemistry Letters

(2011), 2(6), 444-449.

[2]

Compoun
d

Rat Oral
Bioavaila
bility (%)

Rat
Clearanc
e
(mL/min/k
g)

Rat Half-
life (h)

Dog Oral
Bioavaila
bility (%)

Dog
Clearanc
e
(mL/min/k
g)

Dog Half-
life (h)

GSK22631

67
63 12 4.9 100 3.2 13.9

Data

sourced

from ACS

Medicinal

Chemistry

Letters

(2011),

2(6), 444-

449.[2]
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S1P Receptor Agonist Activity Assay (GTPγS Binding)
The agonist potencies of compounds were determined by measuring their ability to stimulate

the binding of [35S]GTPγS to membranes prepared from CHO cells stably expressing human

S1P1 or S1P3 receptors.

Membrane Preparation: CHO cells expressing the receptor of interest were harvested, and

crude plasma membranes were prepared by homogenization and centrifugation.

Assay Conditions: Membranes (5-10 µg protein) were incubated in assay buffer (20 mM

HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) with 10 µM GDP and varying concentrations

of the test compound.

Reaction Initiation and Termination: The reaction was initiated by the addition of 0.1 nM

[35S]GTPγS and incubated for 30 minutes at room temperature. The reaction was

terminated by rapid filtration through GF/B filter plates.

Detection: The radioactivity retained on the filters was quantified by scintillation counting.

Data Analysis: Data were fitted to a four-parameter logistic equation to determine the pEC50

values.

Pharmacokinetic Analysis in Rats and Dogs
Dosing: For oral administration, GSK2263167 was formulated in 1% (w/v) methylcellulose

and administered via oral gavage. For intravenous administration, the compound was

formulated in a solution of DMSO and 10% (w/v) Kleptose HPB (2:98).[2]

Blood Sampling: Serial blood samples were collected at predetermined time points post-

dosing.

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until

analysis.

Bioanalysis: Plasma concentrations of GSK2263167 were determined using a validated LC-

MS/MS method.
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Pharmacokinetic Calculations: Non-compartmental analysis was used to determine key

pharmacokinetic parameters, including clearance, half-life, and oral bioavailability.

Visualizing the Pathways
S1P1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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